molecular formula C17H14FN3O4 B2982502 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 895442-76-9

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2982502
CAS No.: 895442-76-9
M. Wt: 343.314
InChI Key: ZGOIVOIXNJLFAN-UHFFFAOYSA-N
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Description

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the 1,3,4-oxadiazole class of heterocycles, a scaffold recognized as a privileged structure in drug discovery due to its diverse biological activities . Research into structurally similar N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues has demonstrated potent anticancer properties across a range of human cancer cell lines, including leukemia, melanoma, and cancers of the breast and colon . These related compounds have been found to comply with Lipinski's Rule of Five, predicting favorable drug-likeness and oral bioavailability, which enhances their value as investigational agents . The specific structural features of this compound—a 4-fluorophenyl group linked to the 1,3,4-oxadiazole ring and a 2,3-dimethoxybenzamide moiety—make it a promising candidate for use as a standard in analytical studies or as a key intermediate in the synthesis of potential therapeutic agents. Researchers are exploring such compounds for their potential to suppress tumor growth . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should conduct all necessary experimental characterization and validation for their specific applications.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c1-23-13-5-3-4-12(14(13)24-2)15(22)19-17-21-20-16(25-17)10-6-8-11(18)9-7-10/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOIVOIXNJLFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the 4-fluorophenyl and 2,3-dimethoxybenzamide groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction can be carried out using conventional heating or microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The 1,3,4-oxadiazole ring can participate in hydrogen bonding and other interactions with biological receptors, leading to its biological effects. The fluorine atom in the 4-fluorophenyl group can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Physicochemical Implications :

  • Trifluoromethyl/Bromo Groups : Increase molecular weight and polarity, possibly reducing solubility in aqueous media .

Molecular Weight and Structural Complexity

Compound Molecular Formula Molecular Weight (g/mol)
Target Compound C17H14FN3O4 ~343.32 (estimated)
BJ25331 (4-Cl analog) C17H14ClN3O4 359.76
Compound 19 (Ev1) C19H14F3N3O4 405.33
Compound 26 (Ev2) C12H8BrN3O2S 338.18

The 4-fluorophenyl group in the target compound results in a lower molecular weight compared to its 4-chloro analog (BJ25331) .

Biological Activity

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a compound belonging to the class of oxadiazole derivatives. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry, agriculture, and materials science. The unique structural features of this compound contribute to its biological efficacy.

Chemical Structure and Properties

The molecular structure of this compound can be represented by the following formula:

C16H16FN3O3\text{C}_{16}\text{H}_{16}\text{F}\text{N}_3\text{O}_3

This compound features an oxadiazole ring and a fluorophenyl group that enhance its chemical properties and biological interactions.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In one study, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a study reported that the compound effectively reduced cell viability in breast cancer cells by modulating key signaling pathways associated with cell survival and apoptosis .

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. In models of neurodegenerative diseases, it has been found to mitigate oxidative stress and improve neuronal survival rates. The neuroprotective effects are attributed to the compound's ability to scavenge reactive oxygen species (ROS) and modulate neuroinflammatory responses .

The mechanism of action of this compound involves interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurochemical pathways relevant to neuroprotection.
  • Oxidative Stress Reduction : By scavenging ROS, it protects cells from oxidative damage.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other oxadiazole derivatives:

Compound NameStructure FeaturesBiological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide Similar oxadiazole coreAntimicrobial and anticancer
4-Chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide Chlorine substitutionEnhanced anticancer activity
5-(4-Fluorophenyl)-1H-pyrazole derivatives Different heterocyclic structureVarying antimicrobial properties

Case Study 1: Anticancer Efficacy

In vitro studies have shown that this compound significantly inhibits the growth of various cancer cell lines. A dose-dependent response was observed with IC50 values indicating substantial cytotoxicity at micromolar concentrations .

Case Study 2: Neuroprotective Mechanism

In a zebrafish model of epilepsy induced by pentylenetetrazole (PTZ), the compound demonstrated protective effects by regulating neurotransmitter levels and reducing oxidative stress markers . This highlights its potential as a therapeutic agent in neurological disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide?

  • Methodological Answer: The synthesis typically involves condensation of 4-fluoroaniline derivatives with appropriate carbonyl precursors, followed by cyclization to form the oxadiazole ring. For example, similar oxadiazole-benzamide compounds are synthesized via coupling reactions in pyridine, followed by purification using column chromatography and recrystallization from methanol (as described in , S2. Experimental). Key steps include TLC monitoring and sodium bicarbonate washing to remove acidic byproducts.

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Parameters such as bond lengths (mean C–C = 0.004 Å), R factor (0.044), and space group (e.g., orthorhombic P212121) are critical for validating molecular conformation ( ). Hydrogen-bonding patterns (e.g., N–H⋯N interactions) further stabilize the crystal lattice and provide insights into molecular packing .

Q. What analytical techniques are essential for purity assessment?

  • Methodological Answer: High-performance liquid chromatography (HPLC) for purity, nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying methoxy and fluorophenyl groups), and mass spectrometry (MS) for molecular weight validation (e.g., 311.31 g/mol as in ). Computational tools like PubChem-derived SMILES strings and InChI keys also aid in preliminary verification .

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s stability and crystallinity?

  • Methodological Answer: Non-covalent interactions, such as C–H⋯F and N–H⋯O hydrogen bonds, stabilize crystal packing. For instance, centrosymmetric dimers formed via N1–H1⋯N2 interactions (, S1. Comment) enhance thermal stability. Computational modeling (e.g., density functional theory) can quantify these interactions and predict solubility .

Q. What strategies resolve contradictions in biological activity data across structurally similar oxadiazole derivatives?

  • Methodological Answer: Comparative SAR studies are critical. For example, replacing the 4-fluorophenyl group with 4-chlorophenyl (as in ) may alter antimicrobial potency due to electronegativity differences. Dose-response assays (e.g., MIC values) and statistical tools (e.g., ANOVA) help distinguish noise from significant trends. Meta-analyses of PubChem bioactivity data (e.g., antitumor IC50) further contextualize discrepancies .

Q. How can in silico methods optimize this compound’s pharmacokinetic properties?

  • Methodological Answer: Molecular docking (e.g., targeting PFOR enzyme in anaerobic organisms, as in ) and ADMET prediction tools (e.g., SwissADME) evaluate logP, bioavailability, and metabolic stability. Substituent modifications (e.g., methoxy vs. methylsulfanyl groups) are modeled to enhance blood-brain barrier penetration or reduce CYP450 inhibition .

Q. What experimental designs validate its mechanism of action in antitumor studies?

  • Methodological Answer: Use cell viability assays (MTT/WST-1) on cancer cell lines (e.g., HeLa, MCF-7) with dose escalation (1–100 µM). Apoptosis markers (caspase-3 activation) and cell cycle analysis (flow cytometry) confirm mechanistic pathways. Compare results with structurally related compounds (e.g., chlorophenyl analogs in ) to isolate fluorine’s role in bioactivity .

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